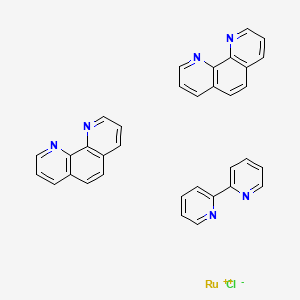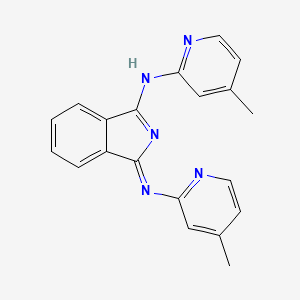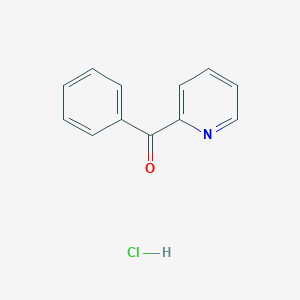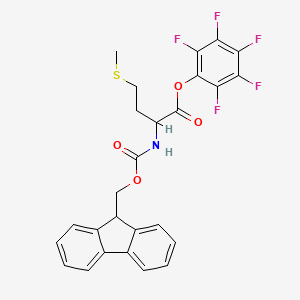
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is a coordination compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a complex of ruthenium(2+) with 1,10-phenanthroline and 2-pyridin-2-ylpyridine as ligands, and chloride as the counterion. The combination of these ligands with ruthenium(2+) results in a compound with intriguing electrochemical and photophysical properties .
Vorbereitungsmethoden
The synthesis of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride typically involves the reaction of ruthenium(2+) chloride with 1,10-phenanthroline and 2-pyridin-2-ylpyridine under specific conditions. One common method involves dissolving ruthenium(2+) chloride in a suitable solvent, such as acetonitrile, and then adding the ligands 1,10-phenanthroline and 2-pyridin-2-ylpyridine. The reaction mixture is then heated to facilitate the formation of the complex. The resulting product is purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ruthenium(2+) center can lead to the formation of ruthenium(3+) complexes, while reduction can revert it back to ruthenium(2+) .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death. In medicine, it is being explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells. In industry, it is used in the development of advanced materials, such as luminescent sensors and electroluminescent displays .
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride is unique compared to other similar compounds due to its specific combination of ligands and metal center. Similar compounds include ruthenium(2+) complexes with other polypyridine ligands, such as 2,2’-bipyridine and 4,4’-dimethyl-2,2’-bipyridine. These compounds share some similar properties, such as luminescence and catalytic activity, but differ in their specific reactivity and applications. The unique combination of 1,10-phenanthroline and 2-pyridin-2-ylpyridine in the compound provides distinct electrochemical and photophysical properties that make it particularly useful in certain applications .
Eigenschaften
Molekularformel |
C34H24ClN6Ru+ |
|---|---|
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |
InChI-Schlüssel |
HGKWXGDGCGMDCZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496922.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)



![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
![N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide](/img/structure/B12496970.png)
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)


